2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone
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Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidoindole moiety linked via a sulfanyl-ethanone bridge. The unique structure of this compound suggests it may interact with various biological targets, making it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(2-methoxyphenyl)piperazine through the reaction of 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Synthesis of the Pyrimidoindole Moiety: The pyrimidoindole core is synthesized via a cyclization reaction involving appropriate precursors such as indole derivatives and pyrimidine intermediates.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidoindole moiety using a sulfanyl-ethanone linker. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions such as reflux in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This may include:
Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes while maintaining efficiency.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.
Automation and Continuous Flow Processes: Utilizing automated systems and continuous flow reactors to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or indole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Alcohols and reduced intermediates.
Substitution Products: Functionalized derivatives with various substituents on the piperazine or indole rings.
Scientific Research Applications
Medicinal Chemistry: As a potential ligand for alpha1-adrenergic receptors, it may be explored for its therapeutic potential in treating conditions like hypertension, cardiac arrhythmias, and neurodegenerative diseases.
Biological Studies: The compound can be used to study receptor-ligand interactions, signal transduction pathways, and cellular responses.
Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion (ADME) properties can provide insights into its suitability as a drug candidate.
Chemical Biology: It can serve as a tool compound to investigate biological processes and pathways involving piperazine and indole derivatives.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets:
Alpha1-Adrenergic Receptors: The compound may act as an antagonist or agonist at alpha1-adrenergic receptors, influencing smooth muscle contraction, blood pressure regulation, and neurotransmitter release.
Signal Transduction Pathways: By modulating receptor activity, it can affect downstream signaling pathways, leading to various physiological effects.
Molecular Targets: The compound may also interact with other G-protein-coupled receptors (GPCRs) and ion channels, contributing to its pharmacological profile.
Comparison with Similar Compounds
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Similar Compounds
- Trazodone
- Naftopidil
- Urapidil
Properties
Molecular Formula |
C23H23N5O2S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)ethanone |
InChI |
InChI=1S/C23H23N5O2S/c1-30-19-9-5-4-8-18(19)27-10-12-28(13-11-27)20(29)14-31-23-22-21(24-15-25-23)16-6-2-3-7-17(16)26-22/h2-9,15,26H,10-14H2,1H3 |
InChI Key |
AHUPBQDYQNFMKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=C3NC5=CC=CC=C54 |
Origin of Product |
United States |
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